![molecular formula C17H16O3S B2689686 9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 385408-58-2](/img/structure/B2689686.png)
9-(thiophen-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Description
Thiophene derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities . They are often used in the pharmaceutical field due to their varied biological and clinical applications .
Synthesis Analysis
A series of thiophene analogues were synthesized using Gewald synthesis, and their structures were confirmed by FTIR, MS, and 1H-NMR . Another approach involved the use of a virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction .
Molecular Structure Analysis
The molecular structure of thiophene derivatives was identified through 1H NMR, 13C NMR, and HRMS spectra . The molecular structure of related compounds was also analyzed using X-ray analysis .
Chemical Reactions Analysis
Thiophene derivatives were evaluated for their in vitro biological potentials, including antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Scientific Research Applications
Fungicidal Activity
Thiophene derivatives have been used in the design and synthesis of new fungicidal agents . For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities against cucumber downy mildew .
Antimicrobial Activity
Thiophene derivatives have demonstrated significant antimicrobial activity . For example, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown potent antibacterial and antifungal activities .
Antioxidant Activity
Thiophene derivatives have been found to exhibit antioxidant activity . They have been used in the synthesis of compounds that can scavenge free radicals .
Anticorrosion Activity
Thiophene derivatives have been used as inhibitors of metal corrosion . They can form a protective layer on the metal surface, preventing it from corrosion .
Anticancer Activity
Thiophene derivatives have shown potential in the development of anticancer drugs . They have demonstrated cytotoxic activity against certain cancer cell lines .
Chemiluminescent Systems
Thiophene derivatives have been used in the synthesis of chemiluminescent systems . For example, a luminol-based chemiluminescent trimeric system bearing thiophene rings has been synthesized .
Sensitivity to Metal Ions
Thiophene derivatives have shown high sensitivity to certain metal ions . This property can be utilized in the development of sensors for detecting specific metal ions .
Forensic Applications
Due to their chemiluminescent properties, thiophene derivatives can be used in forensic applications . They can be used to detect trace amounts of substances in dilute solutions .
properties
IUPAC Name |
9-thiophen-2-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c18-10-4-1-6-12-15(10)17(14-8-3-9-21-14)16-11(19)5-2-7-13(16)20-12/h3,8-9,17H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKJOJBDBKZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=CS4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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